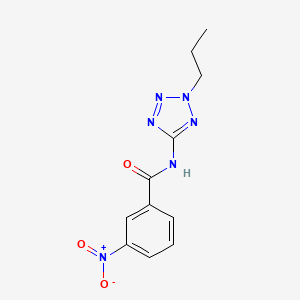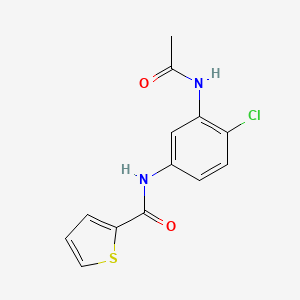![molecular formula C17H14N4O3 B5699089 [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone](/img/structure/B5699089.png)
[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone
Übersicht
Beschreibung
[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone: is a complex organic compound featuring an imidazole ring substituted with amino, methylphenyl, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of an amine catalyst to form the intermediate imidazole ring. This intermediate is then subjected to further reactions to introduce the amino group at the 5-position and the nitrophenyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Substitution:
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy. Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and nitrophenyl groups can further influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-1-(4-methylphenyl)-1H-imidazol-5-ylmethanone
- 4-Amino-3-(4-methylphenyl)imidazol-5-ylmethanone)
Uniqueness: The unique substitution pattern of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Eigenschaften
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-5-7-13(8-6-11)20-10-19-17(18)15(20)16(22)12-3-2-4-14(9-12)21(23)24/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMCOGYVSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319983 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300587-70-6 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
![N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide](/img/structure/B5699043.png)



![6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5699076.png)
![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B5699083.png)
![(4-ETHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5699088.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE](/img/structure/B5699094.png)

